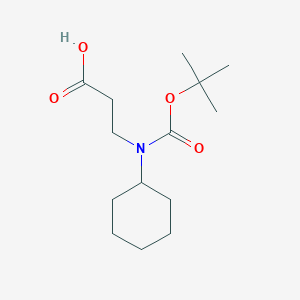

2-bromo-6-sec-butoxypyridine

Description

Significance of Halogenated Pyridines in Advanced Organic Synthesis

Halogenated pyridines are indispensable building blocks in modern organic synthesis. mountainscholar.org The carbon-halogen bond serves as a reactive handle, enabling a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The position of the halogen on the pyridine (B92270) ring dictates its reactivity. For instance, a bromine atom at the 2-position, as seen in 2-bromo-6-sec-butoxypyridine, is readily activated for participation in cross-coupling reactions. This reactivity allows for the introduction of various aryl, alkyl, and other functional groups, paving the way for the synthesis of highly complex molecules from relatively simple precursors. The strategic placement of halogens on the pyridine scaffold is a key tactic in the assembly of pharmaceuticals, agrochemicals, and functional materials.

Role of Alkoxypyridines as Versatile Synthetic Intermediates and Scaffolds

Alkoxypyridines, characterized by an alkoxy group (-OR) attached to the pyridine ring, are also valuable intermediates in synthetic chemistry. arkat-usa.org The alkoxy group can influence the electronic properties and steric environment of the pyridine ring, thereby modulating its reactivity. For example, the introduction of a bulky alkoxy group, such as a tert-butoxy (B1229062) or a sec-butoxy group, can provide steric hindrance that directs reactions to other positions on the ring.

These compounds are found in a variety of functional molecules, including pharmaceutical agents, liquid crystals, and organometallic complexes. arkat-usa.org The synthesis of alkoxypyridines can be achieved through several methods, including the nucleophilic substitution of a leaving group (like a halogen) by an alcohol or the O-alkylation of a pyridone. arkat-usa.orgclockss.org The presence of both an alkoxy group and a halogen on the same pyridine ring, as in this compound, creates a bifunctional building block with orthogonal reactivity, allowing for sequential and site-selective modifications.

Specific Research Context of this compound

While specific research focused exclusively on this compound (CAS Number: 1240596-26-2) is limited in published literature, its research context can be inferred from the extensive studies on its close analogs, such as 2-bromo-6-tert-butoxypyridine (B1517316). chemsrc.comrsc.orgcas.cz This compound is primarily valued as a synthetic intermediate for constructing more complex molecules.

The key structural features of this compound are the bromine atom at the C2 position and the sec-butoxy group at the C6 position. This arrangement makes it an ideal substrate for a variety of synthetic transformations. A common synthetic route to this class of compounds involves the monosubstitution of 2,6-dibromopyridine (B144722) with the corresponding alkoxide, in this case, potassium sec-butoxide (B8327801). osti.gov

The primary application of this building block is in palladium-catalyzed cross-coupling reactions. The bromine atom can be selectively replaced to form new C-C or C-N bonds, while the sec-butoxy group remains intact, influencing the electronic and steric environment of the final product. This allows for the systematic development of libraries of compounds for screening in drug discovery and materials science. For example, it can be used in the synthesis of substituted bipyridines, which are important ligands in coordination chemistry. osti.gov

Below are tables detailing the properties of the compound and representative reactions based on its analogs.

Table 1: Physicochemical Properties of this compound and a Close Analog Note: Data for this compound is based on available supplier information. Data for the well-studied analog 2-bromo-6-tert-butoxypyridine is provided for comparison.

| Property | This compound | 2-Bromo-6-tert-butoxypyridine |

|---|---|---|

| CAS Number | 1240596-26-2 chemsrc.com | 949160-14-9 |

| Molecular Formula | C₉H₁₂BrNO | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol | 230.11 g/mol |

| IUPAC Name | 2-bromo-6-(butan-2-yloxy)pyridine | 2-bromo-6-(tert-butoxy)pyridine |

Table 2: Representative Synthetic Applications of 2-Bromo-6-alkoxypyridine Analogs This table illustrates the typical reactivity of the C-Br bond in this class of compounds.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Bromo-6-tert-butoxypyridine, Organoboron Reagent | Palladium Catalyst, Base | 2-Aryl-6-tert-butoxypyridine | |

| Buchwald-Hartwig Amination | 2-Bromo-6-alkoxypyridine, Amine | Palladium Catalyst, Ligand, Base | 2-Amino-6-alkoxypyridine | cas.cznih.gov |

| Lithium-Halogen Exchange | 2-Bromo-6-alkoxypyridine | n-Butyllithium | 2-Lithio-6-alkoxypyridine | osti.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-9-12(16)17)11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBAVFJYVBXWLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599430 | |

| Record name | N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65592-16-7 | |

| Record name | N-(tert-Butoxycarbonyl)-N-cyclohexyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 6 Sec Butoxypyridine and Analogues

Direct Alkoxylation Strategies

Direct alkoxylation strategies focus on the single-step introduction of the sec-butoxy group onto a brominated pyridine (B92270) core or, conversely, the bromination of a sec-butoxypyridine. These methods are often favored for their atom economy and potentially shorter synthetic sequences.

Nucleophilic Substitution of Bromopyridines with Sec-butanol

A primary and direct route to 2-bromo-6-sec-butoxypyridine involves the nucleophilic aromatic substitution (SNAr) reaction of a suitable bromopyridine, typically 2,6-dibromopyridine (B144722), with sec-butanol.

The reaction proceeds by the attack of the sec-butoxide (B8327801) ion, formed by deprotonating sec-butanol with a base, on the electron-deficient pyridine ring. The synthesis of analogous 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine has been successfully achieved using high heat and pressure in a pressure tube, a method adaptable for alkoxylation. The reaction typically re georgiasouthern.edugeorgiasouthern.eduquires elevated temperatures to overcome the activation energy for the substitution.

Common bases used to generate the alkoxide include sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide. In some cases, palladium masterorganicchemistry.comchemicalbook.comor copper catalysts can be employed to facilitate the C-O bond formation under milder conditions, particularly in what is known as the Buchwald-Hartwig or Ullmann-type coupling reactions, though these are more frequently applied to aminations.

| Parameter | Condition | Rationale |

| Starting Material | 2,6-Dibromopyridine | Provides the pyridine core with a good leaving group (Br). |

| Nucleophile | Sec-butanol | Source of the sec-butoxy group. |

| Base | NaH, KH, K₂CO₃ | Deprotonates the alcohol to form the reactive nucleophile. |

| Solvent | DMSO, D nih.govjk-sci.comMF, Dioxane | Aprotic polar solvents can accelerate SNAr reactions. |

| Temperature | Ele cas.czjk-sci.comvated (e.g., 180°C) | Provides energy to overcome the reaction barrier. |

| Apparatus | Press georgiasouthern.eduure tube / Microwave | Contains the reaction under pressure at high temperatures. |

| Catalyst (Optional) georgiasouthern.edunih.govnih.gov | CuI, Pd(dba)₂/BINAP | Can lower the activation energy and improve yields. |

In the case of 2,6-dibromopyridine, the two bromine atoms are in electronically equivalent positions. Therefore, the initial nucleophilic attack can occur at either the C2 or C6 position without isomeric preference. The primary challenge in this synthesis is controlling the degree of substitution to favor the desired mono-alkoxylated product, this compound, over the di-substituted product, 2,6-di(sec-butoxy)pyridine.

Control is typically achieved by carefully managing the stoichiometry of the reactants. Using a limited amount of the nucleophile (i.e., one equivalent or slightly less of sec-butanol and base relative to 2,6-dibromopyridine) promotes mono-substitution. The deactivating effect of the first electron-donating alkoxy group can also help to disfavor a second substitution, although forcing conditions may still lead to the dialkoxylated byproduct. Selective mono-amination of 2,6-dibromopyridine has been demonstrated and highlights the feasibility of controlling this selectivity.

Brominationnih.govnih.govof Alkoxypyridines

An alternative approach involves introducing the bromine atom after the alkoxy group has been installed on the pyridine ring. This method begins with the synthesis of 2-sec-butoxypyridine, followed by an electrophilic bromination step.

The regioselectivity of electrophilic bromination on a pyridine ring is heavily influenced by the electronic properties of the existing substituents. An alkoxy group, such as sec-butoxy, at the 2-position is an activating, ortho-, para-directing group. However, in the pyridine ring, the nitrogen atom is strongly deactivating towards electrophilic substitution. The combination of these effects typically directs incoming electrophiles to the 3- and 5-positions.

Therefore, direct bromination of 2-sec-butoxypyridine would be expected to yield primarily 2-sec-butoxy-3-bromopyridine and/or 2-sec-butoxy-5-bromopyridine, not the desired this compound. Achieving bromination at the C6 position would require specialized strategies, such as using directing groups or metalation-halogenation sequences, which can be complex. Halogenation of pyridine nih.govnsf.govnih.govN-oxides is a known method to achieve substitution at the 2-position, but this would not be applicable for obtaining the 6-bromo isomer in this specific case.

Multi-Step Syntnih.govhesis Approaches

When direct methods are inefficient or lead to difficult-to-separate isomers, multi-step syntheses provide a more controlled, albeit longer, route. A plausible multi-step pathway to this compound can be designed starting from 2-amino-6-bromopyridine (B113427).

This approach involves t chemicalbook.comsigmaaldrich.comwo key transformations:

Conversion of the amino group to a hydroxyl group: The amino group of 2-amino-6-bromopyridine can be converted into a hydroxyl group via a diazotization reaction. The amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous solution to form an intermediate diazonium salt. Gentle heating of this salt in water leads to its decomposition, releasing nitrogen gas and forming 2-bromo-6-hydroxypyridine (B114848).

Etherification of the hydroxyl group: The resulting 2-bromo-6-hydroxypyridine can then be converted to the target ether via a Williamson ether synthesis. This classic SN3] wikipedia.org>2 reaction involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a pyridinoxide nucleophile, which then reacts with a sec-butyl halide (e.g., 2-bromobutane) to form the final product, this compound.

Table jk-sci.comyoutube.combyjus.com 2: Plausible Multi-Step Synthesis Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Amino-6-bromopyridine | 1. NaNO₂, aq. H₂SO₄, 0-5°C2. H₂O, Heat | 2-Bromo-6-hydroxypyridine | Diazotization / Hydrolysis |

| 2 | 2-Bromo-6-hydroxypyridine | 1. NaH2. 2-Bromobutane | This compound | Williamson Ether Synthesis |

This stepwise approach offers excellent control over the regiochemistry, ensuring the final product has the desired 2-bromo-6-alkoxy substitution pattern.

Precursor Synthesis via Functional Group Transformations

The synthesis of precursors for 2-bromo-6-alkoxypyridines often begins with the modification of functional groups on the pyridine ring. A common starting material is 2,6-dibromopyridine, which can undergo selective nucleophilic substitution.

One key strategy involves the synthesis of 2-bromo-6-substituted pyridines through a copper-catalyzed coupling reaction between 2,6-dibromopyridine and various amines. google.com This method allows for the selective substitution of one bromine atom while retaining the other for further functionalization. google.com This approach is valuable for creating a library of 2-bromo-6-aminopyridine derivatives, which can then potentially be converted to their alkoxy analogues.

Another versatile precursor is 2-bromo-6-methylpyridine (B113505). The synthesis of this compound can be achieved from 2-amino-6-methylpyridine (B158447) through a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite in the presence of hydrobromic acid, followed by decomposition of the diazonium salt to introduce the bromine atom. chemicalbook.com The methyl group in 2-bromo-6-methylpyridine can then be further functionalized. For instance, it can be oxidized to an aldehyde to form 2-bromo-6-formylpyridine. google.com This transformation opens up possibilities for a wide range of subsequent reactions, such as reduction to an alcohol or conversion to other functional groups, thereby providing access to a diverse set of precursors.

The following table summarizes the synthesis of some key precursors:

| Precursor | Starting Material | Key Reagents | Reaction Type |

| 2-Bromo-6-substituted pyridine | 2,6-Dibromopyridine, Amine | Copper catalyst, Ligand, Base | Copper-catalyzed nucleophilic aromatic substitution |

| 2-Bromo-6-methylpyridine | 2-Amino-6-methylpyridine | HBr, Br2, NaNO2, NaOH | Diazotization and bromination |

| 2-Bromo-6-formylpyridine | 2-Bromo-6-methylpyridine | Liquid bromine, Urotropin, Acetic acid, Sulfuric acid | Bromination followed by Sommelet reaction |

Reactivity Profiles and Transformation Chemistry of 2 Bromo 6 Sec Butoxypyridine

Nucleophilic Substitution Reactions

The presence of a bromine atom on the electron-deficient pyridine (B92270) ring makes 2-bromo-6-sec-butoxypyridine a substrate for nucleophilic aromatic substitution (SNAr) reactions. The electronegative nitrogen atom withdraws electron density from the ring, facilitating the attack of nucleophiles at the ortho (C2) and para (C4) positions.

Displacement of the Bromine Moiety with Various Nucleophiles

The bromine atom at the C2 position serves as a good leaving group and can be displaced by a range of strong nucleophiles. While specific studies on this compound are limited, the reactivity of analogous 2-bromopyridines suggests that it readily participates in such transformations. For instance, reactions with primary amines can be employed to synthesize 2-alkylamino-6-sec-butoxypyridine derivatives. georgiasouthern.edu Such reactions are typically performed under elevated temperatures and pressures, often in a sealed tube, to facilitate the substitution. nih.gov

Common nucleophiles that can be expected to displace the bromine include:

Amines: Primary and secondary amines can react to form the corresponding 2-aminopyridine (B139424) derivatives.

Alkoxides: Reaction with other alkoxides, such as sodium methoxide (B1231860) or ethoxide, could lead to the formation of 2,6-dialkoxypyridines.

Thiols: Thiolates can be used to introduce sulfur-containing functionalities.

The general scheme for this transformation is presented below:

Figure 1: General scheme for nucleophilic aromatic substitution on this compound.

Mechanistic Considerations of SN1 and SN2 Pathways

Direct SN1 and SN2 reactions are not characteristic of unactivated aryl halides like this compound. The SN1 pathway is energetically unfavorable because the formation of a highly unstable aryl cation is required. libretexts.org Similarly, the SN2 mechanism, which involves backside attack by a nucleophile, is sterically hindered by the pyridine ring. nih.govmdpi.com The plane of the aromatic ring blocks the required trajectory for the nucleophile to approach the electrophilic carbon center. mdpi.com

Instead, the displacement of the bromine atom proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two key steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the electronegative nitrogen atom.

Elimination: The leaving group (bromide ion) is expelled from the complex, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

The rate of the SNAr reaction is influenced by the strength of the nucleophile and the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. The presence of the electron-withdrawing nitrogen atom is crucial for activating the ring toward this type of substitution.

Organometallic Coupling Reactions

The carbon-bromine bond in this compound is a key handle for forming new carbon-carbon and carbon-nitrogen bonds through organometallic cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective in mediating cross-coupling reactions involving aryl halides. For substrates like this compound, these methods offer a versatile and efficient means of functionalization.

The Negishi coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond by coupling an organozinc reagent with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and effectiveness with heteroaromatic halides. orgsyn.org While specific data for this compound is not prevalent, studies on similar 2-bromopyridines, including those with alkoxy substituents, demonstrate the feasibility of this transformation. organic-chemistry.org

The reaction typically involves the in situ preparation of a pyridylzinc reagent or the coupling of this compound with a pre-formed organozinc compound (R-ZnX). A palladium(0) catalyst, often supported by phosphine (B1218219) ligands, is used to facilitate the catalytic cycle. wikipedia.orgorganic-chemistry.org

Table 1: Representative Conditions for Negishi Coupling of 2-Bromopyridine (B144113) Derivatives This table is based on analogous reactions and represents expected conditions for this compound.

| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | Triphenylphosphine | Pyridylzinc chloride | THF | Room Temp | 50-98% | organic-chemistry.org |

| Pd₂(dba)₃ | t-Bu₃P | Alkylzinc bromide | THF/NMP | Room Temp | High | nih.gov |

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of medicinal and materials chemistry due to its broad substrate scope and high efficiency.

The amination of 2-bromopyridines has been well-documented, providing a reliable method for synthesizing a wide array of substituted aminopyridines. nih.govresearchgate.net A typical procedure involves heating the 2-bromopyridine substrate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base. researchgate.netchemspider.com

Table 2: Typical Reaction Parameters for Hartwig-Buchwald Amination of 2-Bromopyridines This table illustrates common conditions applicable to the amination of this compound based on established protocols.

| Palladium Source | Ligand | Base | Amine | Solvent | Temperature | Yield | Reference |

| Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Primary/Secondary | Toluene | 80-100 °C | 60-98% | nih.govchemspider.com |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Primary/Secondary | Dioxane | 100 °C | High | researchgate.net |

The choice of ligand is critical and is often tailored to the specific amine and aryl halide partners to optimize reaction yield and rate. wikipedia.org For 2-bromopyridine substrates, bidentate ligands like BINAP and bulky, electron-rich monophosphine ligands like XPhos have proven to be highly effective. researchgate.netchemspider.com

Exploration of Other Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira)

Beyond the more common cross-coupling reactions, this compound is a viable substrate for a range of other palladium-catalyzed cross-coupling reactions, most notably the Suzuki and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netalfa-chemistry.com This methodology is widely used for the synthesis of biaryl compounds. researchgate.net For this compound, a Suzuki coupling would introduce a new aryl or vinyl substituent at the 2-position of the pyridine ring. The general reaction scheme is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound.

The reaction conditions for Suzuki couplings are generally mild and tolerant of a wide variety of functional groups. nih.gov A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) with a phosphine ligand. The choice of base is crucial and often includes carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The solvent system is frequently a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

The Sonogashira coupling , on the other hand, allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide, and an amine base (e.g., triethylamine (B128534) or diisopropylamine). nih.govorganic-chemistry.org The Sonogashira coupling of this compound would yield a 2-alkynyl-6-sec-butoxypyridine derivative.

Scheme 2: General Sonogashira coupling reaction of this compound.

The reaction is valued for its ability to construct substituted alkynes and conjugated enynes under relatively mild conditions. nih.gov The standard Sonogashira protocol involves the use of a palladium(0) catalyst, a copper(I) salt, and an amine base in a suitable organic solvent.

| Coupling Reaction | Catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N or i-Pr₂NH | THF or DMF | Room Temperature to 60 °C |

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a powerful transformation for converting aryl halides into highly reactive organolithium species. nih.gov This reaction is particularly effective for bromo- and iodoarenes and proceeds rapidly at low temperatures. nih.gov In the case of this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, results in the formation of 2-lithio-6-sec-butoxypyridine. researchgate.net

Scheme 3: Lithium-halogen exchange of this compound.

The resulting organolithium intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce diverse functional groups at the 2-position of the pyridine ring. This two-step sequence provides a versatile method for the synthesis of a broad range of 2-substituted 6-sec-butoxypyridines. Research on the closely related 2-bromo-6-lithiopyridine has demonstrated the feasibility of this approach in non-ethereal solvents like dichloromethane, which can sometimes offer advantages in terms of selectivity and downstream reactivity. researchgate.net

The scope of electrophiles that can be employed in the quenching step is extensive, as illustrated in the following table based on analogous systems.

| Electrophile | Functional Group Introduced | Product Class |

|---|---|---|

| DMF (N,N-Dimethylformamide) | -CHO | Aldehyde |

| CO₂ | -COOH | Carboxylic Acid |

| R-X (Alkyl halide) | -R | Alkylated Pyridine |

| RCHO (Aldehyde) | -CH(OH)R | Secondary Alcohol |

| R₂C=O (Ketone) | -C(OH)R₂ | Tertiary Alcohol |

| B(OR)₃ (Trialkyl borate) | -B(OH)₂ | Boronic Acid |

Metal-Catalyzed Functionalization (e.g., Borylation)

Metal-catalyzed borylation reactions have emerged as a powerful tool for the synthesis of aryl and heteroaryl boronic acids and their esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions. The Miyaura borylation is a common method that involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

For this compound, this reaction would provide direct access to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-sec-butoxypyridine.

Scheme 4: Miyaura borylation of this compound.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base, such as potassium acetate (KOAc) or potassium phosphate (B84403) (K₃PO₄), in an aprotic solvent like dioxane or DMSO. The resulting boronic ester is a stable, crystalline solid that can be easily purified and is a versatile building block for further synthetic transformations.

An alternative and increasingly popular method for the borylation of heterocycles is the iridium-catalyzed C-H borylation. While this reaction typically targets C-H bonds, palladium-catalyzed methods remain highly relevant for the conversion of C-Br bonds. The palladium-catalyzed borylation offers a reliable route to the corresponding boronic ester with high functional group tolerance. researchgate.net

| Component | Example |

|---|---|

| Palladium Catalyst | PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | dppf, SPhos, XPhos |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Base | Potassium acetate (KOAc), Potassium phosphate (K₃PO₄) |

| Solvent | Dioxane, Toluene, DMSO |

| Temperature | 80-110 °C |

Elimination Reactions and their Implications

The sec-butoxy group in this compound contains β-hydrogens, making it susceptible to elimination reactions under certain conditions. This is a potential side reaction in transformations that involve basic or highly acidic conditions, or high temperatures. The elimination of the sec-butoxy group would lead to the formation of 2-bromo-6-hydroxypyridine (B114848) (or its tautomer, 2-bromo-6-pyridone) and butene isomers.

One context in which such elimination has been observed is in transition metal-catalyzed reactions. For instance, in iridium-catalyzed O-to-N-alkyl migrations of 2-alkoxypyridines, β-hydrogen elimination from the secondary alkyl group is a competing pathway. The addition of a mild base, such as sodium acetate, has been shown to suppress this elimination pathway, favoring the desired migration product.

The mechanism of elimination can proceed through various pathways, with the E2 (bimolecular elimination) mechanism being common under basic conditions. In an E2 reaction, a base abstracts a proton from the carbon adjacent to the oxygen, while the C-O bond cleaves simultaneously to form an alkene.

The implications of this potential elimination reaction are significant for the synthetic utility of this compound. Reaction conditions for other transformations must be carefully chosen to avoid this undesired side reaction. For example, in cross-coupling or lithium-halogen exchange reactions, the choice of base and temperature can be critical to minimize the extent of elimination.

Radical Functionalization Approaches (e.g., Minisci-type Reactions)

The pyridine ring is an electron-deficient heterocycle, which makes it an excellent substrate for radical functionalization reactions, particularly the Minisci reaction. This reaction involves the addition of a nucleophilic radical to a protonated N-heterocycle. The acidic conditions required for the Minisci reaction serve to activate the pyridine ring towards radical attack by protonating the nitrogen atom.

In the case of this compound, the Minisci reaction would be expected to proceed with high regioselectivity. The directing effects of the substituents on the pyridine ring play a crucial role in determining the position of radical attack. The protonated pyridine ring is highly electron-deficient, and radical addition typically occurs at the C4 and C6 positions. However, since the C2 and C6 positions are already substituted in the target molecule, the primary site of attack would be the C4 position. The C3 and C5 positions are less favored due to the electronic nature of the pyridine ring.

A variety of radical precursors can be used in the Minisci reaction, including alkyl radicals generated from carboxylic acids (via oxidative decarboxylation), alcohols, or alkyl halides. The classic Minisci protocol often employs silver nitrate (B79036) and ammonium (B1175870) persulfate to generate radicals from carboxylic acids.

Scheme 5: Proposed Minisci-type reaction on this compound.

The reaction provides a powerful method for the direct C-H functionalization of the pyridine ring, allowing for the introduction of alkyl and acyl groups without the need for pre-functionalization at the target position. The tolerance of the bromo and sec-butoxy groups to the radical conditions would need to be considered for specific applications.

| Radical Precursor | Radical Generated | Typical Reagents |

|---|---|---|

| Carboxylic Acids (R-COOH) | Alkyl Radicals (R•) | AgNO₃, (NH₄)₂S₂O₈ |

| Alcohols (R-OH) | Alkyl Radicals (R•) | Peroxides, UV light |

| Alkyl Iodides (R-I) | Alkyl Radicals (R•) | AIBN, Bu₃SnH |

| Aldehydes (R-CHO) | Acyl Radicals (R-C(O)•) | Peroxides |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways for Nucleophilic Aromatic Substitution on Bromopyridines

The reaction pathways for nucleophilic aromatic substitution (SNAr) on bromopyridines are generally understood to proceed via a Meisenheimer complex. This two-step addition-elimination mechanism involves the initial attack of a nucleophile on the electron-deficient pyridine (B92270) ring, forming a negatively charged intermediate. The presence of the electronegative nitrogen atom in the pyridine ring facilitates this nucleophilic attack, particularly at the C2 and C6 positions.

For 2-bromo-6-sec-butoxypyridine, a nucleophile would attack the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The stability of this Meisenheimer complex is a key factor in the reaction's feasibility. Recent research on related systems suggests that the mechanism of SNAr can exist on a continuum, ranging from a discrete two-step process to a more concerted one, depending on the specific reactants and conditions. However, without specific kinetic or computational studies on this compound, the exact nature of its SNAr pathway remains speculative. The sec-butoxy group, being an electron-donating group, would be expected to slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted bromopyridine.

Table 1: Postulated Reactivity Factors in Nucleophilic Aromatic Substitution of this compound

| Factor | Influence on Reactivity | Rationale |

| Pyridine Nitrogen | Activating | The electronegative nitrogen atom withdraws electron density from the ring, making it more susceptible to nucleophilic attack. |

| Bromo Substituent | Leaving Group | The bromine atom serves as the leaving group in the elimination step of the SNAr mechanism. |

| sec-Butoxy Group | Deactivating (slight) | As an electron-donating group, it can slightly decrease the electrophilicity of the pyridine ring. |

| Nucleophile Strength | Rate Determining | A stronger nucleophile will generally lead to a faster reaction rate by facilitating the initial attack on the pyridine ring. |

Understanding Catalytic Cycles in Organometallic Cross-Coupling Reactions, focusing on Oxidative Addition to Pd(0)

Organometallic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental transformations in modern organic synthesis, and this compound would be a typical substrate. A critical step in many of these catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal catalyst, commonly a Pd(0) complex.

The oxidative addition of this compound to a Pd(0) center would involve the cleavage of the C-Br bond and the formation of a new Pd(II) complex. Two primary mechanisms are generally considered for this process: a three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism. The operative pathway is influenced by several factors, including the electronic and steric properties of the phosphine (B1218219) ligands on the palladium catalyst, the nature of the aryl halide, and the reaction solvent. For electron-deficient rings like pyridine, an SNAr-like pathway can be favored. However, without specific experimental or computational data for this compound, the predominant mechanism for its oxidative addition to Pd(0) remains unconfirmed.

Application of Computational Chemistry for Reactivity and Selectivity Prediction

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the reactivity and selectivity of organic reactions. For this compound, computational studies could provide valuable insights into its behavior in various chemical transformations.

For instance, DFT calculations could be employed to:

Model the transition states of the SNAr reaction to determine the activation energy and predict the reaction rate.

Calculate the energies of the intermediates and transition states in the oxidative addition step of a cross-coupling reaction to elucidate the preferred mechanistic pathway.

Predict the regioselectivity of reactions, especially if there were other reactive sites on the molecule.

Analyze the electronic structure of this compound to understand the influence of the sec-butoxy group on the reactivity of the C-Br bond.

While such computational studies are routine for many classes of compounds, specific reports focusing on this compound are not currently present in the accessible scientific literature.

Derivatization and Analogue Synthesis

Synthesis of Pyridine-Containing Ligands and Chelating Agents

2-bromo-6-sec-butoxypyridine is a valuable precursor for the synthesis of mono- and bidentate pyridine-containing ligands. The bromine atom at the C-2 position is readily displaced or coupled, allowing for the introduction of other coordinating groups. These ligands are crucial in coordination chemistry and catalysis.

Common synthetic strategies to derivatize 2-bromopyridines into ligands include:

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings are widely used to form new carbon-carbon bonds. For instance, reacting this compound with an organoboron reagent (Suzuki coupling) or an organotin reagent (Stille coupling) can introduce aryl, heteroaryl, or vinyl groups at the 2-position. mdpi.com This is a standard method for creating bipyridine-type ligands, which are fundamental in the construction of metal complexes. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. Reacting this compound with primary or secondary amines yields 2-amino-6-sec-butoxypyridine derivatives. These products can serve as N-donor ligands or as intermediates for more complex chelating agents. The synthesis of related 2-bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) demonstrates the feasibility of this approach. georgiasouthern.edu

Nucleophilic Aromatic Substitution (SNAr): While less common for 2-bromopyridines compared to their chloro- or fluoro-analogs, under specific conditions with strong nucleophiles, the bromine can be displaced to introduce new functionalities.

The sec-butoxy group at the 6-position provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complexes. It also enhances the solubility of the ligands and their complexes in organic solvents.

Table 1: Examples of Ligand Synthesis Reactions Starting from 2-Bromopyridine (B144113) Analogues

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| 2-Bromopyridine | Arylboronic acid, Pd catalyst | Suzuki Coupling | 2-Arylpyridine |

| 2-Bromopyridine | Organostannane, Pd catalyst | Stille Coupling | 2-Substituted Pyridine (B92270) |

| 2,6-Dibromopyridine | Alkylamine, high temp/pressure | Amination | 2-Bromo-6-alkylaminopyridine |

| 2-Bromopyridine | Amine, Pd catalyst, base | Buchwald-Hartwig | 2-Aminopyridine (B139424) |

Formation of Polyazamacrocycles and Other Complex Molecular Architectures

The synthesis of macrocycles, particularly those containing pyridine units (pyridonophanes), often relies on the reaction between di-functionalized pyridines and polyamines or other linkers. While direct use of this compound in a single step is not common, it serves as an excellent precursor to the necessary bifunctional intermediates.

A typical synthetic route involves:

Functionalization: Starting with this compound, the bromine atom is first converted into another reactive group. For example, a Sonogashira coupling with an alkyne bearing a protected alcohol could introduce a side chain.

Second Functionalization: The other end of the linker is then activated.

Macrocyclization: The bifunctional pyridine derivative is reacted with a suitable partner, such as a diamine or dithiol, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The sec-butoxy group can play a role in directing the conformation of the macrocycle due to its steric requirements. This templating effect can be useful in creating specific cavity sizes and shapes for host-guest chemistry applications.

Preparation of Functionalized Pyridine Aldehydes and Other Key Building Blocks

Functionalized pyridine aldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex ligands. The preparation of 6-sec-butoxypyridine-2-carboxaldehyde from this compound can be efficiently achieved via a metal-halogen exchange reaction followed by formylation.

The most common method involves:

Lithiation: The compound is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This results in a rapid exchange of the bromine atom for a lithium atom, forming 6-sec-butoxy-2-lithiopyridine. documentsdelivered.com

Formylation: The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF). arkat-usa.org

Workup: An acidic workup hydrolyzes the intermediate to yield the desired aldehyde, 6-sec-butoxypyridine-2-carboxaldehyde.

This synthetic pathway is well-established for various substituted bromopyridines. For example, 2-bromo-4-methoxypyridine (B110594) can be converted to the corresponding aldehyde in high yield using lithium tetramethylpiperidide (LTMP) followed by DMF. arkat-usa.orgresearchgate.net This demonstrates the general applicability of the method to alkoxypyridine systems. The resulting aldehyde can be further elaborated, for instance, through Wittig reactions, reductions to alcohols, or oxidations to carboxylic acids, opening pathways to a wide array of other functionalized pyridine building blocks.

Table 2: Synthesis of 6-sec-butoxypyridine-2-carboxaldehyde

| Step | Reagents | Intermediate/Product | Key Transformation |

| 1 | n-Butyllithium (n-BuLi), THF, -78 °C | 6-sec-butoxy-2-lithiopyridine | Metal-Halogen Exchange |

| 2 | N,N-Dimethylformamide (DMF) | Adduct with DMF | Nucleophilic attack on DMF |

| 3 | Aqueous acid (e.g., HCl) | 6-sec-butoxypyridine-2-carboxaldehyde | Hydrolysis to aldehyde |

Exploration of Isomeric Bromobutoxypyridines and their Distinct Synthetic Utility

The position of the bromo and sec-butoxy groups on the pyridine ring significantly impacts the molecule's chemical properties and synthetic applications. Isomers such as 3-bromo-2-sec-butoxypyridine or 5-bromo-2-sec-butoxypyridine (B12109468) exhibit different reactivity compared to the 2-bromo-6-sec-butoxy isomer.

Key differences arise from:

Electronic Effects: The position of the electron-donating alkoxy group relative to the bromine atom and the ring nitrogen influences the electron density at different positions of the ring. This affects the susceptibility of the C-Br bond to oxidative addition in cross-coupling cycles and the acidity of ring protons for directed ortho-metalation.

Steric Hindrance: The proximity of the bulky sec-butoxy group to the bromine atom can hinder the approach of reagents. In this compound, the two groups are far apart, minimizing steric clash at the reactive C-Br bond. In an isomer like 2-bromo-3-sec-butoxypyridine, the adjacent alkoxy group would exert a much stronger steric influence on reactions at the 2-position.

These differences dictate the synthetic utility of each isomer. For instance:

This compound: Ideal for modifications at the 2-position via cross-coupling or lithiation, as both electronic activation (from the ring nitrogen) and minimal steric hindrance favor reaction at this site.

3-bromo-2-sec-butoxypyridine: Reactions at the 3-position are generally less facile. However, the alkoxy group at C-2 could be used to direct lithiation to the 3-position if it were not already brominated. Its utility might lie in reactions where a C-3 connection is specifically desired.

4-bromo-2-sec-butoxypyridine: The bromine at the 4-position is electronically distinct from that at the 2-position, leading to different reactivity profiles in palladium-catalyzed reactions.

Studies on isomeric methoxy-substituted compounds have shown that changing the position of the alkoxy group can dramatically alter biological activity and chemical properties, underscoring the importance of isomeric purity and selection in synthetic design. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Precursors for Heterocyclic Scaffolds in Medicinal Chemistry Research

No specific studies were identified that detail the use of 2-bromo-6-sec-butoxypyridine as a precursor for heterocyclic scaffolds in medicinal chemistry.

Intermediates in Agrochemical Research

No specific research was found that describes the role of this compound as an intermediate in agrochemical research.

Components in the Development of Functionalized Materials and Polymers

There are no publicly available studies on the use of this compound as a component in the development of functionalized materials and polymers.

Ligands and Catalytic Auxiliaries in Catalysis Research

While related 2-bromo-6-substituted pyridines have been explored as ligands, no specific research was found detailing the application of this compound as a ligand or catalytic auxiliary in catalysis research.

Structure Reactivity and Structure Property Relationship Studies in Bromobutoxypyridines

Influence of Substituent Position and Nature on Reaction Outcomes

The electronic and steric properties of the bromo and sec-butoxy groups at the C2 and C6 positions of the pyridine (B92270) ring significantly influence its reactivity. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This effect is further modulated by the substituents.

The bromine atom at the C2 position is an electronegative, weakly deactivating group that withdraws electron density from the ring through an inductive effect. youtube.comlibretexts.org However, it can also donate electron density via resonance. youtube.comorganicchemistrytutor.com This dual nature makes the C2 position susceptible to various transformations. The C-Br bond can be targeted in numerous cross-coupling reactions.

Conversely, the sec-butoxy group at the C6 position is an electron-donating group through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. mdpi.comchemistrytalk.org This activating effect can influence the regioselectivity of electrophilic aromatic substitution, should the reaction conditions overcome the inherent electron deficiency of the pyridine ring. youtube.com

The steric bulk of the sec-butoxy group also plays a critical role in directing reaction outcomes. This steric hindrance can influence the approach of reagents and catalysts, potentially favoring reactions at the less hindered C5 position or influencing the conformation of reaction intermediates.

The following table summarizes the expected influence of the substituents on different reaction types involving 2-bromo-6-sec-butoxypyridine.

| Reaction Type | Influence of 2-Bromo Group | Influence of 6-sec-Butoxy Group | Predicted Outcome for this compound |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activates the C2 position for nucleophilic attack; acts as a leaving group. | Electron-donating, may slightly decrease reactivity compared to a non-alkoxy substituted bromopyridine. Steric bulk may influence nucleophile approach. | Substitution of the bromine atom by a variety of nucleophiles is feasible, though potentially requiring forcing conditions. |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Provides the reactive site for oxidative addition to the palladium catalyst. | Electron-donating nature can influence the rate of oxidative addition. Steric hindrance may require the use of bulky phosphine (B1218219) ligands. | Amenable to a wide range of cross-coupling reactions to form C-C, C-N, and C-O bonds at the C2 position. |

| Electrophilic Aromatic Substitution | Deactivating, directs meta to itself (C3 and C5). | Activating, directs ortho and para to itself (C5 and C3). | Reaction is generally difficult due to the π-deficient nature of the pyridine ring. If achieved, substitution would likely be favored at the C3 or C5 position, influenced by the combined directing effects and reaction conditions. |

Stereochemical Considerations of the sec-Butoxy Group in Directing Reactivity

The presence of a chiral sec-butoxy group introduces a stereogenic center into the this compound molecule. This has significant implications for reactions that generate new stereocenters, as the existing chirality can influence the stereochemical outcome of the reaction. This phenomenon, known as asymmetric induction or diastereoselective synthesis, is a cornerstone of modern organic chemistry. uwindsor.cayork.ac.uk

The sec-butoxy group can exist as either the (R)- or (S)-enantiomer. When a reaction creates a new chiral center in the molecule, the two enantiomers of the starting material will lead to the formation of diastereomeric products. Due to the different spatial arrangement of the groups in the diastereomeric transition states, they will have different energies, leading to one diastereomer being formed in excess of the other.

The directing effect of the chiral sec-butoxy group can manifest in several ways:

Steric Shielding: The bulky sec-butoxy group can block one face of the pyridine ring or a reacting functional group, forcing an incoming reagent to approach from the less hindered face. This can lead to high levels of diastereoselectivity.

Chelation Control: The oxygen atom of the sec-butoxy group can coordinate to a metal catalyst or a reagent, creating a rigid, chiral environment around the reaction center. This chelation can lock the conformation of the substrate and direct the approach of the other reactants.

Long-Range Stereoelectronic Effects: The chiral substituent can influence the electronic properties of the molecule in a way that favors the formation of one diastereomer over another, even when the new stereocenter is formed at a distance from the chiral auxiliary.

For instance, in a hypothetical metal-catalyzed C-H functionalization at the C5 position, the chiral sec-butoxy group could direct the approach of the catalyst, leading to the preferential formation of one enantiomer of the product. The degree of stereocontrol would depend on the nature of the catalyst, the reaction conditions, and the specific conformation of the substrate-catalyst complex.

The following table illustrates hypothetical diastereoselective reactions of (R)-2-bromo-6-sec-butoxypyridine.

| Reaction Type | Description of Stereochemical Influence | Potential Outcome |

|---|---|---|

| Asymmetric Lithiation-Substitution | The chiral sec-butoxy group could direct the deprotonation at one of the adjacent positions (if applicable) or influence the approach of an electrophile to a lithiated intermediate. | Formation of a diastereomeric mixture of substituted pyridines, potentially with one diastereomer in excess. |

| Diastereoselective Cross-Coupling | In reactions where a new chiral center is formed in the coupling partner, the chiral sec-butoxy group could influence the facial selectivity of the reaction. | Preferential formation of one diastereomer of the coupled product. |

| Asymmetric Catalysis | The sec-butoxy group could act as a chiral ligand or auxiliary in a metal-catalyzed reaction, inducing asymmetry in the product. | Generation of an enantioenriched product. |

Systematic Methodologies for Reaction Optimization and Efficiency

Optimizing reactions involving this compound is crucial for achieving high yields and purity, particularly in the context of pharmaceutical and materials science applications. Systematic methodologies such as Design of Experiments (DoE) can be employed to efficiently explore the reaction parameter space and identify optimal conditions. acsgcipr.org

Common reactions for which optimization strategies are relevant for this compound include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.org

Optimization of Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. harvard.edu For a substrate like this compound, key parameters to optimize include:

Palladium Precursor: Pd(OAc)2, Pd2(dba)3, and others can exhibit different activities. nih.govacs.org

Ligand: The choice of phosphine ligand is critical. The steric bulk and electronic properties of the sec-butoxy group may necessitate the use of bulky, electron-rich ligands such as SPhos or XPhos to promote efficient oxidative addition and reductive elimination. harvard.edu

Base: The strength and solubility of the base (e.g., K2CO3, K3PO4, Cs2CO3) can significantly impact the reaction rate and yield. researchgate.net

Solvent: A variety of solvents, often in aqueous mixtures (e.g., dioxane/water, toluene/water), can be used. The choice of solvent affects the solubility of the reactants and the stability of the catalytic species. harvard.edu

Temperature: Reaction temperature influences the reaction rate and the stability of the catalyst.

The following table presents a hypothetical optimization study for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 100 | Low |

| 2 | Pd(OAc)2 | SPhos | K3PO4 | Dioxane/H2O | 100 | Moderate |

| 3 | Pd2(dba)3 | XPhos | K3PO4 | Dioxane/H2O | 80 | High |

| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene/H2O | 100 | High |

Optimization of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. wikipedia.org Optimizing this reaction for this compound would involve screening similar parameters:

Catalyst System: A combination of a palladium precursor and a suitable phosphine ligand is essential. For sterically hindered 2,6-disubstituted pyridines, bulky ligands are often required. nih.govresearchgate.netscispace.com

Base: A strong, non-nucleophilic base such as NaOt-Bu or LiHMDS is typically used. acsgcipr.orgresearchgate.net

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are common.

Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, or aromatic) will influence the optimal reaction conditions.

A systematic approach to optimizing these reactions would involve varying one parameter at a time or using a DoE approach to efficiently map the reaction landscape and identify the conditions that provide the highest yield and purity of the desired product.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical manufacturing is a central theme in modern chemistry. For 2-bromo-6-sec-butoxypyridine, future research is anticipated to move beyond traditional synthetic methods towards greener alternatives. Key areas of development are expected to include:

Catalytic C-H Activation: Direct C-H activation strategies are emerging as a powerful tool for creating complex molecules with high atom economy. Future synthetic routes for this compound could leverage transition-metal catalysts to directly introduce the sec-butoxy group onto a 2-bromopyridine (B144113) core, thereby minimizing waste and reducing the number of synthetic steps.

Flow Chemistry and Process Optimization: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, improved reaction control, and scalability. The development of flow-based syntheses for this compound could lead to more sustainable and cost-effective production.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Researchers may explore enzymatic pathways for the synthesis of the sec-butoxy substituent or its attachment to the pyridine (B92270) ring, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps, less waste. | Development of selective and efficient catalysts. |

| Flow Chemistry | Improved safety, precise reaction control, scalability. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts. | Enzyme discovery and engineering for specific transformations. |

Chemo- and Regioselective Functionalization Strategies for Complex Systems

The inherent reactivity of the pyridine ring, coupled with the presence of bromo and sec-butoxy substituents, makes this compound a versatile scaffold for further chemical modification. Future research will likely focus on developing highly selective functionalization strategies to build molecular complexity.

The bromine atom at the C2 position serves as a prime handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino groups. The sec-butoxy group at the C6 position, while generally less reactive, can influence the electronic properties of the pyridine ring and may direct functionalization to other positions.

A significant challenge and area of future research will be the selective functionalization of the C3, C4, and C5 positions of the pyridine ring. The development of novel directing groups or catalyst systems that can overcome the inherent reactivity patterns of the substituted pyridine will be crucial for accessing a diverse range of derivatives.

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts |

| Cross-Coupling Reactions | C2 | Palladium or Nickel catalysts with boronic acids, organostannanes, or amines. |

| Directed C-H Functionalization | C3, C4, C5 | Transition-metal catalysts with removable directing groups. |

| Halogen Dance Reactions | C3, C4, C5 | Strong bases to induce migration of the bromo substituent. |

Expansion of Applications in Diverse Chemical Fields

The unique structural and electronic properties of this compound suggest its potential for a broad range of applications. As novel synthetic and functionalization methods become available, the exploration of its utility in various chemical domains is expected to expand significantly.

Medicinal Chemistry: Pyridine derivatives are a cornerstone of many pharmaceuticals. The this compound scaffold could serve as a valuable building block for the synthesis of new bioactive molecules. The lipophilic sec-butoxy group may enhance membrane permeability, while the bromo substituent provides a convenient point for diversification to explore structure-activity relationships.

Materials Science: Substituted pyridines are of interest in the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The tunable electronic properties of this compound derivatives could be exploited to create novel materials with tailored optical and electronic characteristics.

Catalysis: As a ligand in organometallic chemistry, this compound could be used to modulate the activity and selectivity of metal catalysts. The steric bulk of the sec-butoxy group and the electronic influence of the bromo substituent could lead to the development of catalysts for challenging chemical transformations.

Q & A

Q. What are the standard synthetic routes for 2-bromo-6-sec-butoxypyridine, and how do reaction conditions influence yield?

The synthesis of halogenated pyridines like this compound typically involves bromination of a pre-functionalized pyridine precursor. A common method uses N-bromosuccinimide (NBS) as the brominating agent with radical initiators like AIBN in solvents such as CCl₄ or acetonitrile . Key factors affecting yield include:

- Temperature : Radical-initiated bromination often requires 60–80°C to activate NBS.

- Solvent polarity : Non-polar solvents favor radical stability, reducing side reactions.

- Protecting groups : The sec-butoxy group must be stable under bromination conditions to avoid cleavage.

| Brominating Agent | Catalyst/Initiator | Typical Yield (%) | Side Reactions |

|---|---|---|---|

| NBS | AIBN | 65–75 | Over-bromination |

| Br₂ | FeCl₃ | 50–60 | Oxidative degradation |

Q. What purification and characterization methods are recommended for this compound?

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates brominated products from unreacted starting materials. For polar by-products, recrystallization in ethanol/water mixtures is advised .

- Characterization :

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products in the synthesis of this compound?

Competing reactions, such as debromination or ether cleavage , often arise due to harsh conditions. Optimization strategies include:

- Catalyst screening : Substituent-sensitive catalysts (e.g., Pd for cross-coupling) may reduce unwanted reactivity .

- Low-temperature bromination : Using NBS at 0–25°C with controlled light exposure suppresses radical chain termination .

- Computational modeling : Density-functional theory (DFT) predicts regioselectivity and transition states, guiding experimental design .

Q. How do steric and electronic effects of the sec-butoxy group influence cross-coupling reactions with this compound?

The sec-butoxy group introduces steric hindrance and electron-donating effects, altering reactivity in Suzuki or Ullmann couplings:

- Steric effects : Bulky substituents slow transmetallation steps, requiring ligands like XPhos to enhance catalytic turnover .

- Electronic effects : Electron-rich pyridines reduce oxidative addition rates in Pd-catalyzed reactions. Using electron-deficient Pd precursors (e.g., Pd(OAc)₂) mitigates this .

| Coupling Type | Preferred Catalyst | Reaction Time (h) | Yield Range (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 12–24 | 60–75 |

| Ullmann | CuI/1,10-phenanthroline | 48–72 | 40–55 |

Q. How can researchers resolve contradictory data in cross-coupling reactivity studies involving this compound?

Discrepancies in reported yields or regioselectivity often stem from:

- Impurity profiles : Trace metals in catalysts (e.g., Fe in Pd/C) can alter reaction pathways. ICP-MS analysis of catalyst batches is critical .

- Solvent moisture : Hydrolysis of the sec-butoxy group in wet DMF reduces yields. Anhydrous conditions with molecular sieves improve reproducibility .

- Substituent effects : Comparative studies with analogs (e.g., 2-bromo-6-methoxy vs. 2-bromo-6-tert-butoxypyridine) isolate electronic/steric contributions .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Packages like Gaussian or ORCA model transition states for bromine displacement reactions. The Colle-Salvetti functional accurately predicts correlation energies in halogenated systems .

- Molecular docking : For biological studies, AutoDock Vina assesses interactions between brominated pyridines and enzyme active sites (e.g., kinase inhibitors) .

Methodological Guidance

Q. How to design experiments assessing the environmental or biological stability of this compound?

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 2–12) via HPLC-MS. The sec-butoxy group hydrolyzes faster in acidic conditions, forming 6-bromopyridin-2-ol .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity. Halogenated pyridines often show moderate toxicity (EC₅₀ ~10–100 mg/L) .

Q. What strategies enable selective functionalization of this compound for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.